Superior Clinical Efficacy of Natamycin vs. Voriconazole in Fusarium Keratitis
Natamycin 5% demonstrated significantly better visual acuity outcomes compared to voriconazole 1% in fungal keratitis patients, with the difference most pronounced in Fusarium cases [1]. A systematic review of seven RCTs (804 participants) quantified this advantage, positioning natamycin as the preferred agent for Fusarium keratitis.
| Evidence Dimension | Visual acuity improvement (regression coefficient) |
|---|---|
| Target Compound Data | Natamycin 5%: regression coefficient = -0.18 logMAR (all fungi); -0.41 logMAR (Fusarium only) |
| Comparator Or Baseline | Voriconazole 1%: baseline reference |
| Quantified Difference | Δ = -0.18 logMAR (P=0.006) for all fungi; Δ = -0.41 logMAR (P<0.001) for Fusarium |
| Conditions | Meta-analysis of 7 RCTs; 804 participants; fungal keratitis clinical trial setting |
Why This Matters
This evidence directly informs therapeutic selection: natamycin provides measurable superior visual outcomes versus voriconazole, particularly for Fusarium keratitis.
- [1] Qiu S, et al. Natamycin in the treatment of fungal keratitis: a systematic review and Meta-analysis. Int J Ophthalmol. 2015;8(3):571-578. PMID: 26086015. View Source
